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Compound of Interest

Compound Name: Asp-Tyr

CAS No.: 22840-03-5

Cat. No.: B1582757

Get Quote

Executive Summary
The Aspartyl-Tyrosine (Asp-Tyr) dipeptide represents a distinct class of bioactive small

molecules that bridge the gap between nutritional signaling and metabolic modulation. Unlike

simple amino acid mixtures, the covalent linkage in Asp-Tyr confers unique physicochemical

stability, specific transport kinetics via PEPT1, and dual-modal bioactivity.

This guide dissects the Asp-Tyr dipeptide’s functional profile, focusing on its validated roles in

oxidative stress mitigation, enzymatic inhibition (ACE), and sensory signaling (Kokumi). It

provides a rigorous, mechanism-first analysis designed to support experimental design and

therapeutic application.

Physicochemical & Structural Profile
Understanding the charge distribution of Asp-Tyr is critical for predicting its interaction with

transporters and receptor active sites.

Sequence: L-Aspartyl-L-Tyrosine
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Molecular Weight: 296.28 g/mol

Isoelectric Point (pI): ~3.5 – 4.0

Structural Features:

N-Terminus (Asp): Provides a

-carboxyl group (pKa ~3.9), conferring a net negative charge at physiological pH (7.4).
This moiety is crucial for metal chelation (e.g., Zn²⁺ in metalloproteases).

C-Terminus (Tyr): Contains a phenolic hydroxyl group (pKa ~10.1), acting as the primary

electron donor for radical scavenging.

Solubility & Stability
Asp-Tyr exhibits moderate water solubility due to the hydrophilic aspartic acid, balanced by the

aromatic tyrosine ring. In solution, it is susceptible to hydrolysis by non-specific peptidases but

shows enhanced stability against gastric pepsin compared to longer oligopeptides.

Pharmacokinetics: Transport & Bioavailability
The bioavailability of Asp-Tyr is governed by the Proton-coupled Oligopeptide Transporter 1

(PEPT1/SLC15A1). Unlike free amino acids, which compete for multiple specific transporters,

Asp-Tyr is translocated intact across the apical membrane of enterocytes.

Mechanism of Transport
The transport is electrogenic, driven by an inward proton gradient (

).

Binding: Asp-Tyr (anionic form) binds to the extracellular pocket of PEPT1.

Translocation: Cotransport of

induces a conformational change (rocker-switch mechanism).

Intracellular Fate: Once inside the enterocyte, Asp-Tyr is either:
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Hydrolyzed by cytosolic peptidases into Asp and Tyr.

Transported intact into the bloodstream via the basolateral peptide transporter (likely

PHT1 or facilitated diffusion).

Visualization: PEPT1 Transport Pathway[1][2]
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Caption: Kinetic pathway of Asp-Tyr absorption via PEPT1, highlighting the bifurcation

between cytosolic hydrolysis and systemic circulation.

Core Biological Functions
Antioxidant Defense Mechanism
Asp-Tyr functions as a "synergistic antioxidant." It does not rely solely on electron donation but

employs a dual mechanism to mitigate oxidative stress.

Mechanism A: Radical Scavenging (Tyrosine) The phenolic group of Tyrosine donates a

hydrogen atom to Reactive Oxygen Species (ROS), such as the hydroxyl radical (

) or peroxyl radical (

). The resulting tyrosyl radical is stabilized by resonance, preventing propagation of the
oxidative chain reaction.

Mechanism B: Metal Chelation (Aspartic Acid) The carboxylate side chain of Aspartate (
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) can chelate transition metals like

or

. By sequestering these metals, Asp-Tyr inhibits the Fenton Reaction, which catalyzes the
conversion of

into highly toxic hydroxyl radicals.

Enzymatic Modulation: ACE Inhibition
While not as potent as the canonical Val-Pro-Pro (VPP), Asp-Tyr exhibits moderate inhibitory

activity against Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.

Mode of Action: Competitive Inhibition.

Molecular Docking Logic:

The C-terminal Tyrosine interacts with the hydrophobic S1 subsite of ACE.

The N-terminal Aspartate coordinates with the Zinc ion (

) at the active site, disrupting the catalytic hydrolysis of Angiotensin I.

Sensory Signaling: The Kokumi Effect
Asp-Tyr is identified as a modulator of the Calcium-Sensing Receptor (CaSR). Activation of

CaSR in the tongue does not elicit a primary taste but enhances "Kokumi"—a sensation of

thickness, mouthfulness, and continuity.[1]

Relevance: In drug formulation and functional foods, Asp-Tyr can be used to mask

bitterness or enhance palatability without adding sodium.

Experimental Methodologies
To ensure reproducibility, the following protocols are standardized for the synthesis and

validation of Asp-Tyr bioactivity.
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Protocol: Solid-Phase Peptide Synthesis (SPPS) of Asp-
Tyr
Rationale: SPPS ensures high purity and prevents racemization compared to solution-phase

methods.

Materials:

Fmoc-Tyr(tBu)-Wang Resin (Loading: 0.5–0.8 mmol/g)

Fmoc-Asp(OtBu)-OH

Coupling Reagents: HBTU/HOBt or HATU

Base: Diisopropylethylamine (DIPEA)

Workflow:

Swelling: Incubate resin in DMF for 30 min.

Deprotection (Fmoc Removal): Treat with 20% Piperidine in DMF (

min). Wash with DMF (

).

Coupling:

Dissolve Fmoc-Asp(OtBu)-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.

Add to resin and shake for 45–60 min.

QC Check: Kaiser Test (Ninhydrin) must be negative (no free amines).

Cleavage: Treat resin with TFA:TIS:H2O (95:2.5:2.5) for 2 hours.

Precipitation: Filter resin; add filtrate to cold diethyl ether to precipitate crude peptide.

Purification: RP-HPLC (C18 column), Gradient 5–60% Acetonitrile/Water (+0.1% TFA).
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Protocol: DPPH Radical Scavenging Assay
Rationale: Validates the electron-donating capacity of the Tyr moiety.

Table 1: Assay Preparation Guide

Component Concentration Volume Role

Asp-Tyr Stock 10 mM in Variable Test Compound

DPPH Reagent 0.1 mM in Methanol
100

L

Radical Source

(Purple)

Ascorbic Acid 10 mM Variable Positive Control

Methanol N/A
To 200

L
Solvent Blank

Step-by-Step:

Prepare serial dilutions of Asp-Tyr (0.1 – 5.0 mM) in a 96-well plate.

Add 100

L of fresh 0.1 mM DPPH solution to each well.

Incubate in the dark at Room Temperature for 30 minutes.

Measure Absorbance at 517 nm.

Calculation:

Note: A decrease in absorbance indicates scavenging activity (Purple

Yellow).

Mechanistic Visualization
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The following diagram illustrates the dual antioxidant mechanism of Asp-Tyr, distinguishing

between direct radical scavenging and preventative metal chelation.
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Caption: Dual-action antioxidant mechanism: Aspartate prevents radical generation via

chelation, while Tyrosine scavenges existing radicals.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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